![molecular formula C16H15F3N4O2 B2394204 4,6-Dimetil-2-({[3-(trifluorometil)anilino]carbonil}amino)nicotinamida CAS No. 338975-96-5](/img/structure/B2394204.png)
4,6-Dimetil-2-({[3-(trifluorometil)anilino]carbonil}amino)nicotinamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide is a complex organic compound with the molecular formula C16H15F3N4O2. This compound is notable for its unique structure, which includes a trifluoromethyl group attached to an aniline moiety, and a nicotinamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Aplicaciones Científicas De Investigación
Pharmacology
The primary applications of this compound are in pharmacology, where it is investigated for its potential as:
- Enzyme Inhibitor : Preliminary studies suggest that it may inhibit kinases involved in cancer progression or inflammatory responses. Similar compounds have shown effective inhibition of vascular endothelial growth factor receptor signaling pathways, which are crucial for tumor growth and metastasis .
Medicinal Chemistry
The compound is explored for its therapeutic effects, particularly in:
- Anti-inflammatory Properties : Due to its structural features, it may exhibit anti-inflammatory effects comparable to other nicotinamide derivatives.
- Anticancer Activity : Studies indicate that compounds with similar structures possess significant anticancer properties, showing percent growth inhibitions against various cancer cell lines .
Biochemical Pathway Inhibition
Research indicates that derivatives of this compound can inhibit specific biochemical pathways, which may lead to advancements in treatments for diseases such as cancer and chronic inflammatory conditions .
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of similar compounds, derivatives demonstrated significant growth inhibition against multiple cancer cell lines including SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86% . This highlights the potential of 4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide as an effective therapeutic agent.
Case Study 2: Enzyme Interaction
Another study focused on the interaction of this compound with various enzymes revealed its capability to bind effectively at active sites, thus inhibiting enzyme activity critical for disease progression. This mechanism suggests a promising avenue for drug development targeting specific diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide typically involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-aminonicotinamide with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of more efficient catalysts, continuous flow reactors, and automated synthesis equipment.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Dimethyl-2-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)pyridine-3-carboxamide
- 4,6-Dimethyl-2-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)pyridine
Uniqueness
What sets 4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide apart from similar compounds is its specific trifluoromethyl-aniline moiety, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly useful in medicinal chemistry for the development of new drugs.
Actividad Biológica
4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide is a complex organic compound with significant potential in pharmacological applications. Characterized by its unique structural features, including a trifluoromethyl group and a nicotinamide backbone, this compound has garnered attention for its biological activity, particularly as an enzyme inhibitor in various biochemical pathways. The molecular formula of this compound is C16H15F3N4O2, with a molecular weight of approximately 366.31 g/mol .
The biological activity of 4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit various kinases involved in cancer progression and inflammatory responses . The trifluoromethyl group enhances the compound's electrophilicity, potentially improving its binding affinity to biological targets .
Inhibition Studies
Preliminary studies have shown that compounds similar to 4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide exhibit significant inhibitory effects on key enzymes. For instance, derivatives containing nicotinamide structures have demonstrated anti-inflammatory and anticancer properties. The presence of the trifluoromethyl group may further enhance these effects by improving interactions with biological targets .
Pharmacological Applications
The primary applications of this compound in pharmacology include:
- Cancer Therapy: Inhibiting specific kinases involved in tumor growth.
- Anti-inflammatory Agents: Targeting inflammatory pathways to reduce symptoms and progression of diseases.
- Enzyme Inhibition: Acting as a potential inhibitor for various enzymes critical to disease processes .
Case Study 1: Kinase Inhibition
In a study examining the inhibition of vascular endothelial growth factor receptor (VEGFR) signaling pathways, compounds with similar structures demonstrated effective inhibition. This suggests that 4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide may also play a role in inhibiting angiogenesis in cancer models .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of nicotinamide derivatives reported that certain compounds showed a significant reduction in prostaglandin E2 (PGE2)-induced TNFα levels in ex vivo assays. This indicates potential use for 4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide in treating inflammatory conditions .
Table 1: Summary of Biological Activities
Table 2: Structural Features and Their Implications
Structural Feature | Implication |
---|---|
Trifluoromethyl Group | Enhances electrophilicity and binding affinity |
Nicotinamide Backbone | Associated with anti-inflammatory and anticancer effects |
Carbonyl Group | Participates in nucleophilic addition reactions |
Propiedades
IUPAC Name |
4,6-dimethyl-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c1-8-6-9(2)21-14(12(8)13(20)24)23-15(25)22-11-5-3-4-10(7-11)16(17,18)19/h3-7H,1-2H3,(H2,20,24)(H2,21,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYNJRHBWRPOPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.